curtisian B
Description
Curtisian B is a secondary metabolite belonging to the Curtisian family of p-terphenyl derivatives, primarily isolated from the inedible mushroom Paxillus curtisii . These compounds are characterized by a para-substituted aromatic core composed of three benzene rings, with varying hydroxyl, ester, and acyloxy substituents influencing their bioactivity .
Curtisians are noted for their antioxidant and neuroprotective properties. For instance, Curtisians A–D exhibit potent inhibition of lipid peroxidation (IC50: 0.14–0.24 mg/mL) and neuroprotection against glutamate-induced toxicity (ED50: 1.1–3.3 mM) . This compound is presumed to share these core activities, though specific data on its pharmacological profile requires further validation.
Properties
Molecular Formula |
C33H28O10 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[2,4,5-triacetyloxy-3,6-bis(4-hydroxyphenyl)phenyl] 3-phenylpropanoate |
InChI |
InChI=1S/C33H28O10/c1-19(34)40-30-28(23-10-14-25(37)15-11-23)32(42-21(3)36)33(43-27(39)18-9-22-7-5-4-6-8-22)29(31(30)41-20(2)35)24-12-16-26(38)17-13-24/h4-8,10-17,37-38H,9,18H2,1-3H3 |
InChI Key |
FVIXJWLGXKDNER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)CCC3=CC=CC=C3)OC(=O)C)C4=CC=C(C=C4)O |
Synonyms |
curtisian B curtisian-B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Molecular Structure and Physicochemical Properties
The Curtisian family exhibits incremental structural variations, particularly in side-chain modifications and oxygen-containing functional groups. Key comparisons are summarized below:
*Note: this compound’s molecular formula and weight are inferred from structural trends in the Curtisian series .
Structural Insights :
- Core Structure : All Curtisians share a para-terphenyl backbone, but later derivatives (e.g., Curtisian H) incorporate extended acyloxy chains, increasing molecular weight and complexity .
- Functional Groups: Curtisian H contains five ester groups and two aromatic hydroxyls, enhancing solubility in polar solvents compared to earlier analogs . Curtisian I’s smaller size and phenolic groups may improve radical scavenging efficiency .
Pharmacological Activities
Antioxidant Effects
- Lipid Peroxidation Inhibition : Curtisians A–D outperform vitamin E (IC50: 2.5 mg/mL) by 10–20-fold, with Curtisian D being the most potent (IC50: 0.14 mg/mL) . This compound’s activity is expected to align with this range.
- DPPH Radical Scavenging : Curtisian I (IC50: 19.1 µM) demonstrates superior activity compared to Curtisian H, likely due to its compact structure and electron-donating hydroxyl groups .
Neuroprotective Effects
- Glutamate Toxicity : Curtisians A–D show ED50 values of 1.1–3.3 mM in cortical cells, with Curtisian D being the most effective .
- NMDA Receptor Modulation: All Curtisians A–D exhibit moderate activity (ED50: 7.8–8.9 mM), suggesting a non-selective mechanism .
Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
